3-Bromo-5'-methyl-2,2'-bithiophene
Description
3-Bromo-5'-methyl-2,2'-bithiophene is a halogenated bithiophene derivative featuring a bromine atom at the 3-position and a methyl group at the 5'-position of the bithiophene backbone. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Stille) for constructing π-conjugated systems used in organic electronics and pharmaceuticals .
Synthesis:
The synthesis typically involves selective functionalization of 2,2'-bithiophene. and highlight methodologies such as bromination (using Br₂/NaHCO₃ or N-bromosuccinimide) and methyl group introduction via alkylation or Suzuki coupling. For instance, methyl groups are strategically introduced at the 5'-position to block undesired reactivity and enhance selectivity in subsequent reactions .
Properties
Molecular Formula |
C9H7BrS2 |
|---|---|
Molecular Weight |
259.2 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-5-methylthiophene |
InChI |
InChI=1S/C9H7BrS2/c1-6-2-3-8(12-6)9-7(10)4-5-11-9/h2-5H,1H3 |
InChI Key |
LNPWAFCLMNGBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Bithiophene derivatives with halogen substituents (Br, I) or functional groups (e.g., ethynyl, methyl) exhibit distinct reactivities:
Key Insight : Brominated derivatives like this compound offer a balance between reactivity and stability, whereas iodinated analogs (e.g., 5-iodo-2,2'-bithiophene) are more reactive but prone to side reactions . Methyl groups improve regioselectivity by blocking competing reaction sites .
Physical and Electronic Properties
Substituents significantly alter solubility, crystallinity, and electronic properties:
Key Insight : Methyl groups improve processability in thin-film applications, while halogens like bromine or iodine tailor electronic properties for optoelectronic devices .
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